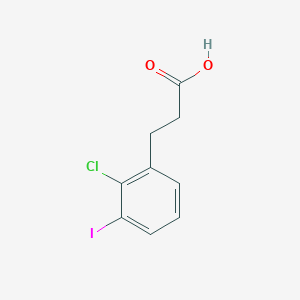
Ethyl 2,4-dibromonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dibromonicotinate is a chemical compound with the molecular formula C8H7Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 4 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dibromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of nicotinic acid to form 2,4-dibromonicotinic acid, followed by esterification with ethanol to yield the final product . The bromination reaction typically requires the use of bromine or a bromine source, such as N-bromosuccinimide, in the presence of a catalyst like iron or aluminum bromide. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification reactions can be optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. Advanced techniques like microwave-assisted synthesis or catalytic processes may also be employed to improve reaction rates and selectivity.
化学反応の分析
Types of Reactions
Ethyl 2,4-dibromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form ethyl 2,4-dihydroxynicotinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products like ethyl 2-amino-4-bromonicotinate or ethyl 2,4-dithiocyanonicotinate.
Reduction: Ethyl 2,4-dihydroxynicotinate.
Oxidation: Ethyl 2,4-dibromonicotinic acid.
科学的研究の応用
Ethyl 2,4-dibromonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 2,4-dibromonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group play crucial roles in its reactivity and binding affinity, influencing its overall biological and chemical behavior.
類似化合物との比較
Ethyl 2,4-dibromonicotinate can be compared with other brominated nicotinic acid derivatives, such as:
Ethyl 3,5-dibromonicotinate: Similar structure but with bromine atoms at positions 3 and 5.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
2,4-Dibromonicotinic acid: The non-esterified form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties
特性
分子式 |
C8H7Br2NO2 |
|---|---|
分子量 |
308.95 g/mol |
IUPAC名 |
ethyl 2,4-dibromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 |
InChIキー |
UHYQDLAVDPCJEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN=C1Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



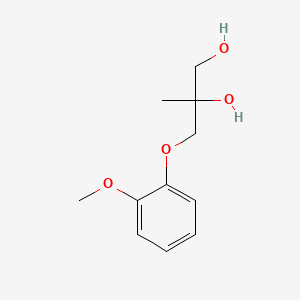
![7-Chlorothiazolo[4,5-b]pyridin-2-amine](/img/structure/B12330703.png)
![[D-P-CL-Phe(6),leu(17)]-vasoactive intestinal peptide human, porcine, rat](/img/structure/B12330706.png)
![2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid](/img/structure/B12330713.png)
![2-[4-[2-[5-(2,2-dimethylbutyl)-1H-imidazol-2-yl]ethyl]phenyl]benzoic acid](/img/structure/B12330721.png)
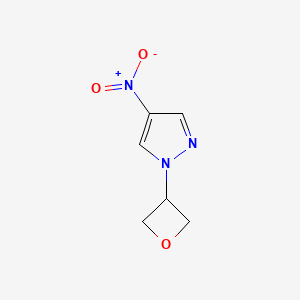
![5a,6,7,8,9,9a,10,10a-octahydro-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B12330746.png)
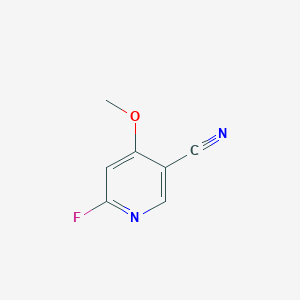

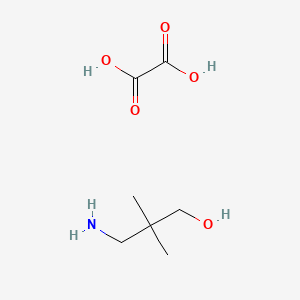
![acetylene;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B12330768.png)

